molecular formula C18H22F3N3O2S B2949999 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1396579-68-2

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2949999
CAS No.: 1396579-68-2
M. Wt: 401.45
InChI Key: CCRQILIQKCTJGX-UHFFFAOYSA-N
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Description

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a heterocyclic molecule featuring a piperidine core modified with a 3,5-dimethylpyrazole moiety and a 3-(trifluoromethyl)phenylsulfonyl group. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, while sulfonyl groups often contribute to binding affinity in enzyme inhibitors .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O2S/c1-13-10-14(2)24(22-13)12-15-6-8-23(9-7-15)27(25,26)17-5-3-4-16(11-17)18(19,20)21/h3-5,10-11,15H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRQILIQKCTJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18F3N3O2S\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure includes a piperidine ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl sulfonyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. The presence of the sulfonyl group is believed to enhance its cytotoxic properties.
  • Anticonvulsant Properties : Similar compounds with pyrazole and piperidine structures have shown promise in anticonvulsant activity, indicating potential therapeutic applications in epilepsy management.
  • Antibacterial Effects : The compound's structural components suggest it may possess antibacterial properties, similar to other pyrazole derivatives that have been tested against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds provides insights into how modifications to the molecular structure influence biological activity. Key findings include:

  • Pyrazole Moiety : The 3,5-dimethyl substitution on the pyrazole ring has been correlated with increased potency in various biological assays .
  • Sulfonyl Group : The presence of the sulfonyl group is essential for enhancing solubility and bioavailability, which are critical for effective drug design .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on A431 and Jurkat cell lines. The compound demonstrated significant antiproliferative effects with IC50 values lower than those of standard anticancer agents .
  • Anticonvulsant Activity :
    • In a screening of novel compounds for anticonvulsant properties, derivatives similar to this compound showed promising results in reducing seizure activity in animal models .
  • Antibacterial Activity :
    • Research on thiazole and pyrazole derivatives revealed that compounds with similar structures exhibited strong antibacterial effects against multiple pathogens, suggesting that modifications to the piperidine or pyrazole rings could enhance activity against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AnticonvulsantReduced seizure frequency
AntibacterialEffective against Gram-positive bacteria

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with pyrazole-derived pesticides listed in , such as fipronil and ethiprole . Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Use
Target Compound Piperidine 3,5-dimethylpyrazole, 3-(trifluoromethyl)sulfonyl ~405.4 Not reported
Fipronil Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl, sulfinyl 437.15 Insecticide
Ethiprole Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl, ethylsulfinyl 423.12 Insecticide

*Molecular weights calculated based on structural formulas.

Key Observations :

  • Core Structure : The target compound uses a piperidine ring, while fipronil and ethiprole are pyrazole derivatives. Piperidines are common in pharmaceuticals (e.g., antipsychotics), whereas pyrazoles dominate agrochemicals.
  • Substituents : All three compounds feature trifluoromethyl groups , which improve resistance to metabolic degradation. The sulfonyl group in the target compound differs from the sulfinyl groups in fipronil/ethiprole; sulfonyl groups are more electron-withdrawing and may influence binding interactions.
Functional and Application Comparisons
  • Fipronil and Ethiprole: These non-systemic insecticides act as GABA receptor antagonists, disrupting neurotransmission in pests . Their sulfinyl/sulfonyl groups and halogenated aryl rings are critical for binding to insect GABA receptors.
  • Target Compound : The piperidine core and dimethylpyrazole may suggest central nervous system (CNS) activity, as seen in piperidine-containing drugs (e.g., donepezil). However, without pharmacological data, this remains speculative.
Physicochemical Properties
  • Solubility : Sulfonyl groups improve aqueous solubility relative to sulfinyl groups, which could influence formulation strategies.

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